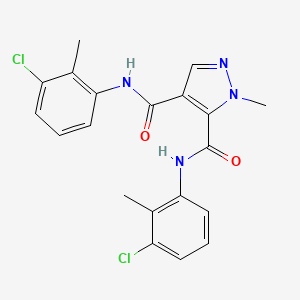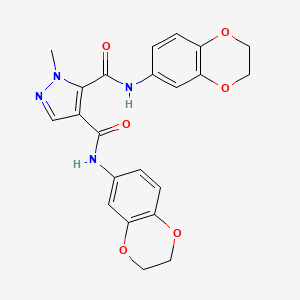
N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Overview
Description
N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Acylation of the pyrazole: The pyrazole core is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with 3-acetylphenyl groups: The final step involves the coupling of the acylated pyrazole with 3-acetylphenyl groups using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its anti-inflammatory or anticancer properties.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE would depend on its specific interactions with biological targets. This could involve:
Binding to enzymes: Inhibiting their activity by blocking the active site.
Interacting with receptors: Modulating their signaling pathways.
Affecting cellular processes: Such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N~4~,N~5~-BIS(3-ACETYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE: Lacks the methyl group at the 1-position.
N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE: Has the carboxamide groups at different positions.
Uniqueness
N~4~,N~5~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-N,4-N-bis(3-acetylphenyl)-2-methylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13(27)15-6-4-8-17(10-15)24-21(29)19-12-23-26(3)20(19)22(30)25-18-9-5-7-16(11-18)14(2)28/h4-12H,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAUJJOVBNJOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~5~-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4372084.png)
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[5-METHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE](/img/structure/B4372101.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4372104.png)
![{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4372117.png)
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-ETHYL-N~1~-PHENYLBENZAMIDE](/img/structure/B4372119.png)
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(5-ISOXAZOLYL)PHENYL]BENZAMIDE](/img/structure/B4372124.png)
![N~1~-(2,3-DIMETHOXYPHENYL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4372125.png)
![N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4372129.png)
![N~1~-[1-(3-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4372131.png)
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE](/img/structure/B4372138.png)
![N~1~-[4-(CYANOMETHYL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4372143.png)

![N~4~,N~5~-BIS[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE](/img/structure/B4372156.png)

